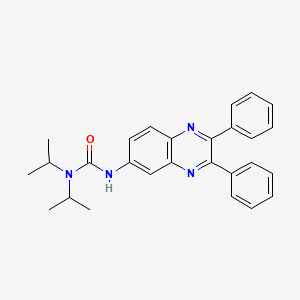![molecular formula C23H17ClN2O3S B4666171 methyl 3-({[2-(4-chlorophenyl)-8-methyl-4-quinolyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4666171.png)
methyl 3-({[2-(4-chlorophenyl)-8-methyl-4-quinolyl]carbonyl}amino)-2-thiophenecarboxylate
概要
説明
Methyl 3-({[2-(4-chlorophenyl)-8-methyl-4-quinolyl]carbonyl}amino)-2-thiophenecarboxylate is a complex organic compound that features a quinoline core substituted with a chlorophenyl group, a thiophene ring, and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[2-(4-chlorophenyl)-8-methyl-4-quinolyl]carbonyl}amino)-2-thiophenecarboxylate typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which is then functionalized with the chlorophenyl group through a Friedel-Crafts acylation reaction. The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high yields . The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 3-({[2-(4-chlorophenyl)-8-methyl-4-quinolyl]carbonyl}amino)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
科学的研究の応用
Methyl 3-({[2-(4-chlorophenyl)-8-methyl-4-quinolyl]carbonyl}amino)-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of methyl 3-({[2-(4-chlorophenyl)-8-methyl-4-quinolyl]carbonyl}amino)-2-thiophenecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoline and thiophene rings allow the compound to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can disrupt normal cellular processes, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
3-amino-4-(2-chlorophenyl)-6-nitrocarbostyril: This compound shares a similar quinoline core but differs in its functional groups.
Indole derivatives: These compounds also feature heterocyclic systems and are known for their diverse biological activities.
Uniqueness
Methyl 3-({[2-(4-chlorophenyl)-8-methyl-4-quinolyl]carbonyl}amino)-2-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
特性
IUPAC Name |
methyl 3-[[2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3S/c1-13-4-3-5-16-17(22(27)26-18-10-11-30-21(18)23(28)29-2)12-19(25-20(13)16)14-6-8-15(24)9-7-14/h3-12H,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIKBSYMVMMSCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NC4=C(SC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Amino-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone;hydrochloride](/img/structure/B4666089.png)
![2-[2-Oxo-2-(4-propoxyanilino)ethyl]sulfanylacetamide](/img/structure/B4666090.png)
![2-[(4-Phenoxyphenyl)amino]pyridine-3-carbonitrile](/img/structure/B4666092.png)
![N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B4666105.png)
![5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4666118.png)

![8-[(4-ethoxyphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4666137.png)
![N-[(4-bromophenyl)sulfonyl]-N-(4-chlorobenzyl)glycine](/img/structure/B4666143.png)
![4-METHYL-3-PHENETHYL-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOLE](/img/structure/B4666152.png)
![N-{3-[(3-ethoxypropyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4666158.png)
![2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B4666160.png)
![N-(sec-butyl)-N'-[1-(3-ethoxyphenyl)ethyl]urea](/img/structure/B4666169.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4666172.png)
![methyl 5-benzyl-2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4666173.png)
